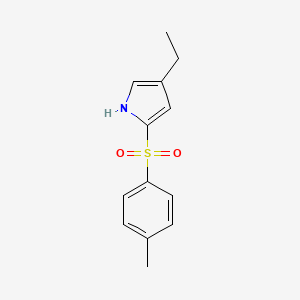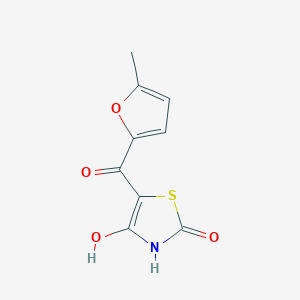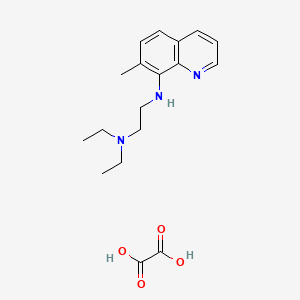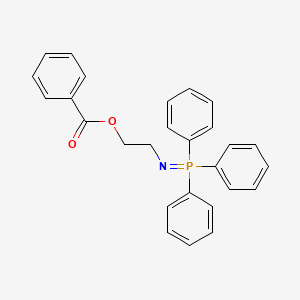
2-((Triphenylphosphoranylidene)amino)ethyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Triphenylphosphoranylidene)amino)ethyl benzoate is an organic compound that features a triphenylphosphoranylidene group attached to an aminoethyl benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Triphenylphosphoranylidene)amino)ethyl benzoate typically involves the reaction of triphenylphosphine with an appropriate precursor, such as an aminoethyl benzoate derivative. The reaction conditions often include the use of solvents like benzene or toluene and may require heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction times and yields. These methods can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-((Triphenylphosphoranylidene)amino)ethyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
2-((Triphenylphosphoranylidene)amino)ethyl benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical intermediates and materials.
Mécanisme D'action
The mechanism of action of 2-((Triphenylphosphoranylidene)amino)ethyl benzoate involves its interaction with specific molecular targets and pathways. The triphenylphosphoranylidene group can facilitate various chemical transformations, while the aminoethyl benzoate moiety may interact with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (Triphenylphosphoranylidene)acetate
- Methyl (Triphenylphosphoranylidene)acetate
- Benzyl (Triphenylphosphoranylidene)acetate
Propriétés
Formule moléculaire |
C27H24NO2P |
|---|---|
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
2-[(triphenyl-λ5-phosphanylidene)amino]ethyl benzoate |
InChI |
InChI=1S/C27H24NO2P/c29-27(23-13-5-1-6-14-23)30-22-21-28-31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 |
Clé InChI |
HOIIDEWDKVJZKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCCN=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


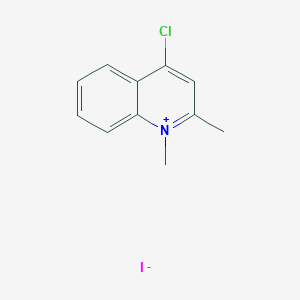
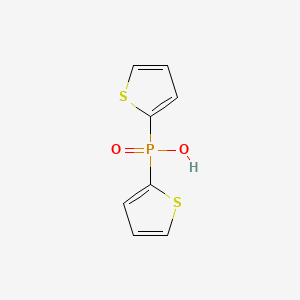
![2,2'-(5-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)](/img/structure/B12889836.png)
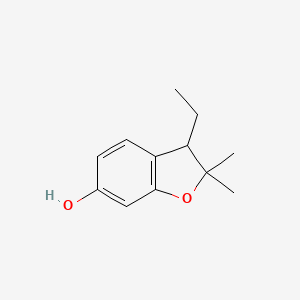
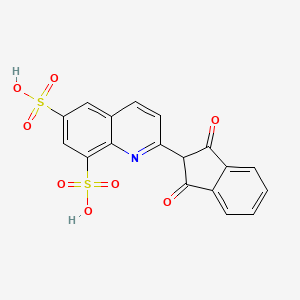
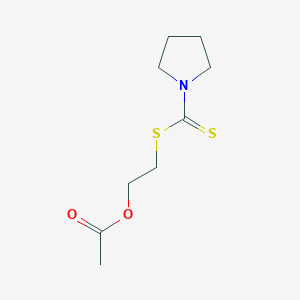
![(1R,2R,4R)-7-Oxabicyclo[2.2.1]heptane-1,2-diylbis(diphenylphosphine)](/img/structure/B12889852.png)
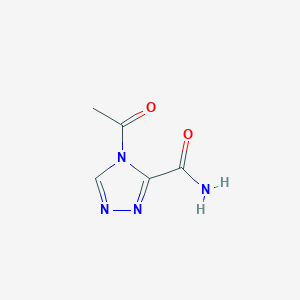
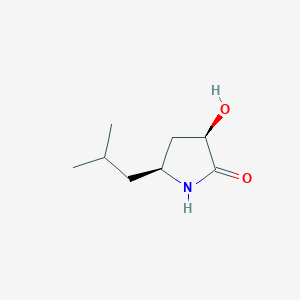
![12-hydroxy-3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide](/img/structure/B12889860.png)
![4-Cyanobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12889867.png)
